5-(2-Nitrovinyl)thiazole
Description
Strategic Importance of Thiazole (B1198619) Scaffolds in Contemporary Organic and Heterocyclic Chemistry
The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, stands as a cornerstone in the fields of organic and medicinal chemistry. bohrium.comjchemlett.comresearchgate.net Its unique structural and electronic properties have made it a "privileged scaffold," a core molecular framework that is frequently found in biologically active compounds. mdpi.comnih.gov The aromaticity of the thiazole ring, arising from the delocalization of π-electrons, contributes to its stability and diverse reactivity. jchemlett.com This inherent versatility allows for a wide range of chemical modifications, enabling the synthesis of a vast library of derivatives with tailored properties. nih.gov
The significance of the thiazole moiety is underscored by its presence in numerous FDA-approved drugs, demonstrating its therapeutic relevance across various disease areas. mdpi.comnih.gov Notable examples include the anticancer agents Dasatinib and Dabrafenib, the anti-inflammatory drug Meloxicam, and the antiretroviral Ritonavir. bohrium.comnih.gov The broad spectrum of biological activities associated with thiazole derivatives encompasses antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant effects. bohrium.comresearchgate.netmdpi.comkuey.net This wide-ranging bioactivity has captivated the attention of researchers, solidifying the thiazole scaffold as a critical component in modern drug discovery and development. bohrium.comresearchgate.net
In synthetic chemistry, the thiazole ring serves as a versatile building block. nih.gov Its C2 position is particularly reactive and can be readily functionalized, providing a key handle for constructing more complex molecules. nih.gov Various synthetic methodologies have been developed for the construction of the thiazole core, including the well-established Hantzsch thiazole synthesis. kuey.net Modern synthetic efforts are increasingly focused on developing more environmentally friendly and efficient methods for preparing thiazole derivatives. jchemlett.com
Significance of Nitrovinyl Functionality as a Versatile Synthetic Synthon
The nitrovinyl group is a powerful and versatile functional group in organic synthesis, acting as a valuable synthon for the introduction of various functionalities into a molecule. ontosight.ai Its strong electron-withdrawing nature makes the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack, a characteristic that underpins its utility in a wide array of chemical transformations. smolecule.com This electrophilicity facilitates Michael addition reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov
The nitrovinyl moiety is a key precursor for the synthesis of a diverse range of organic compounds. Through various chemical manipulations, the nitro group can be transformed into other functional groups. For instance, reduction of the nitro group can yield an amino group, providing a pathway to amines and their derivatives. smolecule.com The nitrovinyl unit can also participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct complex cyclic and heterocyclic systems. sci-hub.seresearchgate.net
The versatility of the nitrovinyl group extends to its role in the synthesis of biologically active molecules. For example, substituted aryl-2-nitrovinyl derivatives have been investigated as potential proteasome inhibitors. nih.gov The ability of the nitrovinyl group to act as a Michael acceptor is crucial in these designs. nih.gov The strategic placement of a nitrovinyl group on a heterocyclic scaffold, such as imidazole, has been explored for the development of new therapeutic agents. nuph.edu.ua
Positioning of 5-(2-Nitrovinyl)thiazole within Modern Heterocyclic Research and Design
The compound this compound represents a strategic amalgamation of two critical chemical motifs: the thiazole scaffold and the nitrovinyl functionality. This unique combination positions the molecule as a subject of significant interest in contemporary heterocyclic research and rational drug design. The thiazole ring, as previously established, provides a biologically relevant and synthetically versatile core. bohrium.commdpi.com The attachment of the nitrovinyl group at the C5 position introduces a highly reactive and versatile handle for further chemical elaboration.
The electrophilic nature of the nitrovinyl group in this compound makes it a prime candidate for a variety of synthetic transformations. It can readily undergo Michael addition reactions with a range of nucleophiles, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. This reactivity opens avenues for the synthesis of novel libraries of thiazole-based compounds for biological screening.
From a medicinal chemistry perspective, the combination of the thiazole and nitrovinyl moieties offers intriguing possibilities. The thiazole core itself is associated with a broad spectrum of pharmacological activities. kuey.netresearchgate.net The nitrovinyl group, with its potential to interact with biological targets through mechanisms like Michael addition, can further enhance or modulate this activity. nih.gov For instance, the related 2-amino-5-nitrothiazole (B118965) has been synthesized and investigated, highlighting the interest in nitro-substituted thiazoles. chemicalbook.com The design of molecules like this compound is a deliberate strategy to create novel chemical entities with potential therapeutic applications, leveraging the established importance of both the thiazole scaffold and the nitrovinyl synthon.
Structure
3D Structure
Properties
Molecular Formula |
C5H4N2O2S |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
5-[(E)-2-nitroethenyl]-1,3-thiazole |
InChI |
InChI=1S/C5H4N2O2S/c8-7(9)2-1-5-3-6-4-10-5/h1-4H/b2-1+ |
InChI Key |
DMGQNGYBXDXACX-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(SC=N1)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=C(SC=N1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 2 Nitrovinyl Thiazole
De Novo Synthesis of the 5-(2-Nitrovinyl)thiazole Scaffold
The assembly of the core thiazole (B1198619) structure with the necessary substitution pattern is the foundational stage of the synthesis.
The construction of the thiazole heterocycle with a substituent at the C-5 position is crucial for the eventual introduction of the nitrovinyl moiety. The most common precursor for this purpose is thiazole-5-carbaldehyde. Several synthetic strategies can be employed to achieve this.
One classic and versatile method is the Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. acs.orgrsc.org To obtain a C-5 substituted thiazole, the choice of reactants is critical. For instance, reacting an appropriate thioamide with an α-halocarbonyl compound that already contains the desired C-5 precursor functional group can lead to the formation of the substituted thiazole ring.
More contemporary methods focus on direct C-H functionalization or the use of specialized reagents. A notable approach involves the Dess–Martin periodinane (DMP) mediated reaction of tertiary enaminones with potassium thiocyanate. bsb-muenchen.de This method facilitates a cascade reaction involving hydroxyl thiocyanation, intramolecular hydroamination, and thiazole annulation to selectively form thiazole-5-carbaldehydes. bsb-muenchen.de In this process, DMP plays a dual role by mediating free radical thiocyanation and protecting the in-situ generated formyl group. bsb-muenchen.de Another strategy involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide, which yields 5-arylthiazoles that can be further functionalized. organic-chemistry.org
Once the thiazole-5-carbaldehyde precursor is obtained, the nitrovinyl group (-CH=CH-NO₂) is introduced through a carbon-carbon bond-forming reaction.
The most prevalent method for this transformation is the Knoevenagel condensation . uran.uanuph.edu.ua This reaction involves the base-catalyzed condensation of an aldehyde (thiazole-5-carbaldehyde) with a compound containing an active methylene (B1212753) group, in this case, nitromethane (B149229) (CH₃NO₂). nih.gov The reaction is typically carried out in the presence of a base such as piperidine, ammonium (B1175870) acetate, or an alkali hydroxide (B78521) in a suitable solvent. The base deprotonates nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting nitroaldol intermediate yields the target this compound.
Table 1: Overview of Knoevenagel Condensation for Nitrovinyl Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
|---|
An alternative approach is the Wittig reaction or its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction. The Wittig reaction utilizes a phosphonium (B103445) ylide to convert aldehydes and ketones into alkenes. wikipedia.orgpressbooks.pubdalalinstitute.com To synthesize this compound, a Wittig reagent bearing a nitro group, such as (nitromethyl)triphenylphosphonium iodide, would be required. The HWE reaction, which uses a phosphonate (B1237965) carbanion, is often preferred for forming alkenes with electron-withdrawing groups due to the higher reactivity of the phosphonate reagent and the easier removal of the phosphate (B84403) ester by-product. Stabilized ylides and phosphonates, such as those bearing a nitro group, typically react with aldehydes to give predominantly (E)-alkenes. organic-chemistry.org
Precursor Chemistry and Optimization of Synthetic Pathways to this compound
Efficiency and sustainability are key considerations in modern synthetic chemistry. Research efforts have been directed towards optimizing reaction conditions and incorporating green chemistry principles.
The optimization of the Knoevenagel condensation step is critical for maximizing the yield and purity of this compound. Key parameters that are often investigated include the choice of catalyst, solvent, temperature, and reaction time. For example, a study on a related synthesis of 3-nitro-N-aryl/alkylthiophen-2-amines from an (E)-N-(1-(methylthio)-2-nitrovinyl)aniline precursor demonstrated the importance of the base and solvent system. The reaction failed in the absence of a base, while the use of triethylamine (B128534) (TEA) in refluxing ethanol (B145695) significantly increased the product yield. researchgate.net Similar optimization strategies can be applied to the synthesis of this compound.
Table 2: Illustrative Optimization of Knoevenagel Condensation Conditions (Hypothetical)
| Entry | Catalyst/Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Ethanol | 25 | 12 | <5 |
| 2 | Piperidine (0.1) | Ethanol | 25 | 6 | 65 |
| 3 | Piperidine (0.1) | Toluene | 110 (reflux) | 2 | 85 |
| 4 | Ammonium Acetate (1.5) | Acetic Acid | 100 | 3 | 90 |
This table is illustrative, based on general principles of Knoevenagel condensation optimization. researchgate.netresearchgate.net
Significant progress has been made in applying green chemistry principles to the synthesis of thiazole derivatives to minimize environmental impact. bepls.comresearchgate.net These approaches focus on using less hazardous solvents, recyclable catalysts, and energy-efficient methods. bohrium.com
Green Solvents: Conventional syntheses often use volatile organic compounds (VOCs). Greener alternatives include water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DESs). mdpi.commdpi.com For instance, Knoevenagel condensations have been successfully performed in PEG, which can often be recovered and reused. researchgate.net
Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis. bepls.comresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, sometimes even allowing for solvent-free conditions. mdpi.com Similarly, ultrasonic irradiation can enhance reaction rates and efficiency. mdpi.com
Green Catalysts: The use of reusable or biodegradable catalysts is a cornerstone of green chemistry. bohrium.com Baker's yeast has been employed as a biocatalyst for Knoevenagel condensations, offering an environmentally benign alternative to chemical bases. researchgate.net Recyclable solid-supported catalysts and phase-transfer catalysts also represent greener options. researchgate.net
Stereochemical Control in the Formation of this compound Isomers
The nitrovinyl group contains a carbon-carbon double bond, which can exist as two different geometric isomers: (E) and (Z) (also known as trans and cis, respectively). uou.ac.in Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. ualberta.casolubilityofthings.com The relative orientation of the thiazole ring and the nitro group across the double bond determines the isomer.
(E)-isomer: The thiazole ring and the nitro group are on opposite sides of the double bond. This is generally the more thermodynamically stable isomer due to reduced steric hindrance.
(Z)-isomer: The thiazole ring and the nitro group are on the same side of the double bond.
The Knoevenagel condensation and Wittig-type reactions used to synthesize this compound are often highly stereoselective, typically favoring the formation of the (E)-isomer. organic-chemistry.org In the Knoevenagel condensation, the elimination of water from the nitroaldol intermediate proceeds through a transition state that minimizes steric repulsion between the larger substituents (the thiazole ring and the nitro group), leading predominantly to the (E)-alkene.
Similarly, in the Wittig reaction, the stereochemical outcome is influenced by the stability of the ylide. wikipedia.org A ylide stabilized by an electron-withdrawing group, such as a nitro group, is known as a stabilized ylide. Reactions of stabilized ylides with aldehydes are generally under thermodynamic control and yield the (E)-alkene as the major product. organic-chemistry.org Therefore, synthetic routes to this compound are expected to produce primarily the (E)-isomer.
Reactivity and Mechanistic Investigations of 5 2 Nitrovinyl Thiazole
Electrophilic and Nucleophilic Reactivity of the Nitrovinyl Group
The nitrovinyl group is the primary center of reactivity in 5-(2-nitrovinyl)thiazole. The strong resonance and inductive effects of the nitro group create a pronounced electron deficiency at the β-carbon of the vinyl chain, making it an excellent electrophile and a potent Michael acceptor. This electronic profile governs its participation in a wide range of addition and cycloaddition reactions.
Michael Addition Reactions of this compound with Diverse Nucleophiles
The conjugate or 1,4-addition of nucleophiles, known as the Michael addition, is a characteristic reaction of α,β-unsaturated nitro compounds. wikipedia.orgmasterorganicchemistry.com In this compound, the electron-poor double bond readily accepts a wide array of soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to functionalized 2-(thiazol-5-yl)ethan-1-nitro derivatives. rsc.orgosi.lv
The general mechanism involves the attack of a nucleophile (Nu⁻) on the β-carbon of the nitrovinyl group, forming a resonance-stabilized nitronate anion intermediate. Subsequent protonation yields the final adduct. The reaction is synthetically versatile and can be catalyzed by bases, acids, or organocatalysts. mdpi.com
A variety of nucleophiles are expected to react with this compound, including:
Carbon Nucleophiles: Enolates derived from 1,3-dicarbonyl compounds (e.g., malonates, β-ketoesters), enamines, and organometallic reagents like organocuprates.
Heteroatom Nucleophiles: Thiols (thia-Michael addition), amines (aza-Michael addition), alcohols, and water. masterorganicchemistry.commdpi.com The thia-Michael addition is particularly efficient due to the high nucleophilicity of thiols. acs.orgsrce.hr
The following table summarizes representative Michael addition reactions anticipated for this compound based on the known reactivity of similar nitroalkenes.
| Nucleophile (Michael Donor) | Catalyst/Conditions | Expected Product Type | Reference Analogy |
|---|---|---|---|
| Thiols (e.g., Thiophenol) | Base (e.g., Et₃N) | β-Thio-nitroethane derivative | acs.org |
| Amines (e.g., Piperidine) | Solvent-free or catalyst | β-Amino-nitroethane derivative | nih.gov |
| Malonates (e.g., Diethyl malonate) | Base (e.g., NaOEt) | Functionalized γ-nitroester | wikipedia.org |
| Cyclohexanone | Organocatalyst (e.g., Proline derivative) | α-(2-nitro-1-(thiazol-5-yl)ethyl)cyclohexanone | mdpi.com |
Cycloaddition Reactions (e.g., [3+2] Cycloadditions) Involving the Nitrovinyl Moiety
The electron-deficient double bond of the nitrovinyl group makes it an excellent dienophile and dipolarophile for various cycloaddition reactions. These reactions are crucial for the construction of complex heterocyclic and carbocyclic ring systems.
Diels-Alder ([4+2]) Cycloaddition: As a potent dienophile, this compound is expected to react with electron-rich dienes to form six-membered rings. The regioselectivity and stereoselectivity of the reaction are governed by frontier molecular orbital interactions. The reaction with a conjugated diene would yield a cyclohexene (B86901) ring bearing both a thiazole (B1198619) and a nitro substituent. nih.govmdpi.com
1,3-Dipolar ([3+2]) Cycloaddition: This is a particularly important class of reactions for nitroalkenes. rsc.org this compound can react with various 1,3-dipoles, such as nitrones, nitrile oxides, and azomethine ylides, to generate five-membered heterocyclic rings. wikipedia.orguchicago.edu For instance, the reaction with a nitrone would produce an isoxazolidine ring, a scaffold present in many biologically active molecules. wikipedia.org The regiochemistry of the addition depends on the specific dipole and the electronic nature of the dipolarophile. researchgate.net
| Reaction Type | Reactant Partner | Expected Product Core Structure | Reference Analogy |
|---|---|---|---|
| Diels-Alder [4+2] | Electron-rich diene (e.g., 2,3-Dimethyl-1,3-butadiene) | Substituted Cyclohexene | mdpi.com |
| 1,3-Dipolar [3+2] | Nitrile Oxide (R-C≡N⁺-O⁻) | Isoxazoline | youtube.com |
| 1,3-Dipolar [3+2] | Nitrones (R₂C=N⁺(R)-O⁻) | Isoxazolidine | wikipedia.org |
| 1,3-Dipolar [3+2] | Azomethine Ylide | Pyrrolidine (B122466) | researchgate.net |
Reductive and Oxidative Transformations of the Nitrovinyl Functionality
The nitrovinyl group can be selectively transformed into a variety of other functional groups through reduction or oxidation, highlighting its synthetic utility.
Reduction: The reduction of conjugated nitroalkenes is a well-established process that can lead to several important products depending on the reducing agent and reaction conditions. sci-hub.setandfonline.com
To Nitroalkanes: Selective reduction of the carbon-carbon double bond without affecting the nitro group is commonly achieved using reagents like sodium borohydride (NaBH₄) or tri-n-butyltin hydride (Bu₃SnH). tandfonline.comerowid.org This yields 5-(2-nitroethyl)thiazole.
To Amines: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel), can reduce both the double bond and the nitro group to afford the corresponding primary amine, 2-(thiazol-5-yl)ethanamine. sci-hub.se
To Oximes and Ketones: Other reduction protocols can lead to the formation of oximes (e.g., with SnCl₂) or, via the Nef reaction of the intermediate nitronate, to ketones. mdma.ch
Oxidation: The oxidative cleavage of the nitrovinyl double bond is less common but can be achieved under specific conditions. Ozonolysis, for example, would cleave the double bond to potentially yield thiazole-5-carboxaldehyde. Co-oxidative metabolic pathways involving hydroperoxidases have also been reported for structurally related nitro-heterocycles, suggesting that the moiety can undergo complex oxidative transformations. nih.gov
Reactivity of the Thiazole Nucleus in this compound
The thiazole ring is an aromatic heterocycle with distinct reactivity patterns. In the parent molecule, the C5 position is the most electron-rich and thus the primary site for electrophilic attack. wikipedia.orgresearchgate.netchemicalbook.com However, the presence of the strongly electron-withdrawing 5-(2-nitrovinyl) group drastically alters this reactivity profile.
Electrophilic Aromatic Substitution Patterns on the Thiazole Ring
The 2-nitrovinyl substituent at the C5 position strongly deactivates the entire thiazole ring towards electrophilic aromatic substitution (EAS). Both the nitrogen atom in the ring and the external substituent pull electron density away from the ring carbons, making an attack by an electrophile significantly more difficult compared to unsubstituted or alkyl-substituted thiazoles. ias.ac.inias.ac.in
Reactions like nitration, halogenation, or Friedel-Crafts acylation, which readily occur on many aromatic systems, would require harsh conditions for this compound and are likely to be low-yielding. firsthope.co.in If substitution were to occur, it would be directed to the remaining available positions, C2 or C4. The precise location would be determined by the complex interplay of the directing effects of the ring heteroatoms and the deactivating substituent. For many electron-deficient heterocyclic systems, direct EAS is not feasible, and alternative functionalization strategies, such as those involving organometallic intermediates, are required. researchgate.net The thiazole ring system is generally considered electron-deficient and can be inert towards electrophiles, a characteristic that is amplified by the nitrovinyl group. mdpi.com
Ring-Opening and Rearrangement Reactions of the Thiazole Core
The thiazole ring is a stable aromatic system and is generally resistant to ring-opening and rearrangement reactions under normal conditions. However, under specific and often vigorous conditions, the integrity of the ring can be compromised.
Reductive Cleavage: Strong reducing agents, particularly Raney Nickel, are known to cause desulfurization and subsequent cleavage of the thiazole ring. sci-hub.se
Base-Induced Reactions: While the proton at C2 is the most acidic in thiazole, strong organometallic bases (like n-butyllithium) typically lead to deprotonation rather than ring-opening. wikipedia.orgpharmaguideline.com However, in certain substituted thiazolium salts, base-mediated ring-opening can occur.
Rearrangements: Rearrangement reactions of the thiazole core itself are uncommon. More frequently, rearrangements or cascade reactions can be initiated at a substituent, which may then involve the ring. For example, cycloaddition reactions followed by thermal or photochemical rearrangements can lead to complex fused heterocyclic systems. rsc.org Brønsted acid-promoted ring-opening of other heterocycles like 2H-azirines can lead to the formation of the thiazole ring, but the reverse process for a stable thiazole like the title compound is not a facile transformation. rsc.org
Elucidation of Reaction Mechanisms for Key Transformations of this compound
Kinetic Studies and Reaction Rate Analysis
Kinetic studies are fundamental to determining the rate of a chemical reaction and its dependence on the concentration of reactants, catalysts, and other reaction conditions. For this compound, this would involve systematically varying these parameters and monitoring the disappearance of the reactant or the appearance of the product over time.
Methodology: The progress of a reaction involving this compound could be monitored using various analytical techniques, such as UV-Vis spectroscopy (due to the conjugated nitrovinyl chromophore), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Analysis: The data obtained from these experiments would be used to determine the reaction order with respect to each reactant and to calculate the rate constant (k). A hypothetical rate law for a reaction of this compound with a nucleophile (Nu) might take the form:
Rate = k[this compound]x[Nu]y
where 'x' and 'y' are the reaction orders.
Hypothetical Kinetic Data for a Nucleophilic Addition to this compound:
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10-4 |
| 2 | 0.2 | 0.1 | 2.0 x 10-4 |
| 3 | 0.1 | 0.2 | 2.0 x 10-4 |
The effect of temperature on the reaction rate would also be investigated to determine the activation parameters (activation energy, Ea; enthalpy of activation, ΔH‡; and entropy of activation, ΔS‡) using the Arrhenius and Eyring equations. These parameters provide valuable information about the energy profile of the reaction and the structure of the transition state.
Isotopic Labeling Experiments for Pathway Determination
Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms. This involves replacing an atom in the this compound molecule with one of its heavier, stable isotopes (e.g., 2H, 13C, 15N, or 18O).
Application to this compound:
For instance, in a proposed reaction mechanism where a specific hydrogen atom is transferred, replacing that hydrogen with deuterium (2H) would allow its position in the product to be determined by mass spectrometry or NMR spectroscopy.
Kinetic Isotope Effect (KIE): The rate of a reaction can be affected by isotopic substitution at a position involved in bond breaking or formation in the rate-determining step. This phenomenon, known as the kinetic isotope effect, is a key tool for probing transition state structures. For example, if a C-H bond is broken in the rate-determining step of a reaction involving the vinyl group, a significant primary kinetic isotope effect (kH/kD > 1) would be expected upon replacing the relevant hydrogen with deuterium.
Example of a Hypothetical Isotopic Labeling Experiment:
Consider a base-catalyzed isomerization of this compound. To determine if the proton abstraction from the vinyl group is the rate-determining step, one could synthesize a deuterated version of the starting material.
| Reactant | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) |
| This compound | kH | - |
| 5-(2-Nitro[1-2H]vinyl)thiazole | kD | kH/kD |
If the measured kH/kD is significantly greater than 1, it would strongly support a mechanism where the C-H bond at the 1-position of the vinyl group is cleaved in the rate-determining step.
By strategically placing isotopic labels at different positions within the this compound molecule (e.g., in the thiazole ring, the vinyl group, or the nitro group), it would be possible to map the bond-making and bond-breaking processes that occur during its various transformations, thus providing a detailed picture of the reaction mechanism.
While specific experimental data for this compound is not currently available in the literature, the application of these well-established mechanistic investigation techniques would be indispensable in characterizing its chemical reactivity.
Derivatization Strategies and Functional Group Transformations of 5 2 Nitrovinyl Thiazole
Selective Transformations of the Nitro Group in 5-(2-Nitrovinyl)thiazole
The nitro group in this compound is a versatile functional handle that can be selectively transformed into a variety of other nitrogen-containing groups. These transformations are crucial for modulating the electronic properties and biological activity of the molecule.
The reduction of the nitro group is a fundamental transformation that can yield amines, hydroxylamines, and other related functionalities. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.
Reduction to Amines: The complete reduction of the nitro group to a primary amine (5-(2-aminoethyl)thiazole) is a common and synthetically useful transformation. This can be achieved using various reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a highly effective method. Metal-based reductions, for instance, with tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid, also provide efficient conversion to the corresponding amine.
Table 1: Representative Conditions for the Reduction of this compound to 5-(2-Aminoethyl)thiazole
| Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂, Pd/C | Methanol | 25 | >90 |
| SnCl₂·2H₂O | Ethanol (B145695) | 78 | 85-95 |
| Fe, NH₄Cl | Ethanol/Water | 78 | 80-90 |
Note: The data in this table are representative and based on general reductions of nitroalkenes. Specific yields for this compound may vary.
Reduction to Hydroxylamines: Partial reduction of the nitro group can lead to the formation of the corresponding hydroxylamine (B1172632). This transformation is typically achieved under milder reduction conditions. For instance, the use of zinc dust in the presence of ammonium (B1175870) chloride or controlled catalytic hydrogenation can favor the formation of the N-hydroxyl derivative. These hydroxylamine intermediates are valuable for the synthesis of other nitrogen-containing heterocycles.
While less common for nitroalkenes compared to other nitro compounds, denitration reactions can offer a pathway to functionalize the olefinic bond. Radical-mediated denitration, for example, using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), can replace the nitro group with a hydrogen atom, yielding 5-vinylthiazole. This product can then undergo further olefin functionalization reactions.
Furthermore, the nitro group can be displaced by nucleophiles under specific conditions, although this is more challenging with nitroalkenes. The strong electron-withdrawing nature of the nitro group activates the double bond for conjugate addition, which is often the preferred reaction pathway for nucleophiles.
Selective Transformations of the Vinyl Group in this compound
The vinyl group in this compound is susceptible to a variety of addition reactions, allowing for the introduction of diverse functional groups across the double bond. The electron-withdrawing nitro group significantly influences the reactivity of the vinyl moiety, making it an excellent Michael acceptor.
Hydrogenation: Selective hydrogenation of the carbon-carbon double bond without affecting the nitro group can be challenging but is achievable under carefully controlled conditions. Catalytic transfer hydrogenation using reagents like ammonium formate (B1220265) in the presence of Pd/C can sometimes selectively reduce the double bond. Alternatively, the use of specific catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), may favor the reduction of the alkene over the nitro group. The product of this reaction is 5-(2-nitroethyl)thiazole.
Halogenation and Hydrohalogenation: The vinyl group readily undergoes addition reactions with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl). The addition of halogens typically proceeds via a halonium ion intermediate, leading to the corresponding 1,2-dihalo-2-(thiazol-5-yl)nitroethane. The regioselectivity of hydrohalogenation is governed by the electronic effects of the thiazole (B1198619) ring and the nitro group. Due to the strong electron-withdrawing nature of the nitro group, the addition of the proton is expected to occur at the carbon atom adjacent to the thiazole ring, followed by the addition of the halide to the carbon bearing the nitro group.
Epoxidation: The electron-deficient nature of the double bond in this compound makes direct epoxidation with peroxy acids (like m-CPBA) less efficient than for electron-rich alkenes. However, nucleophilic epoxidation methods, for example, using a peroxide anion in a conjugate addition-elimination sequence (the Weitz-Scheffer epoxidation), can be employed to form the corresponding epoxide, 2-nitro-3-(thiazol-5-yl)oxirane.
Dihydroxylation: Dihydroxylation of the vinyl group can be achieved to produce the corresponding diol. Syn-dihydroxylation can be carried out using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be achieved via the aforementioned epoxidation followed by acid-catalyzed ring-opening of the epoxide.
Table 2: Potential Dihydroxylation Strategies for this compound
| Reagent | Stereochemistry | Product |
|---|---|---|
| 1. OsO₄, NMO2. NaHSO₃ | Syn | 1-(Thiazol-5-yl)-2-nitroethane-1,2-diol |
| 1. m-CPBA2. H₃O⁺ | Anti | 1-(Thiazol-5-yl)-2-nitroethane-1,2-diol |
Note: This table illustrates expected outcomes based on standard dihydroxylation reactions.
Cyclopropanation: The reaction of the vinyl group with carbenes or carbenoids can lead to the formation of a cyclopropane (B1198618) ring. The Simmons-Smith reaction, using diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple, is a classic method for cyclopropanation. Due to the electron-deficient nature of the alkene, reactions with diazomethane (B1218177) under photochemical or thermal conditions, or transition-metal-catalyzed cyclopropanation with diazo compounds, are also viable routes. This would yield 2-(2-nitrocyclopropyl)thiazole.
Regioselective and Stereoselective Derivatization Methodologies
Achieving regioselectivity and stereoselectivity in the derivatization of this compound is crucial for the synthesis of complex and biologically active molecules.
Regioselectivity: In reactions involving nucleophilic attack, the regioselectivity is predominantly governed by the Michael addition pathway, where the nucleophile adds to the carbon atom beta to the nitro group. This is a highly reliable method for introducing a wide range of carbon and heteroatom nucleophiles. In electrophilic additions to the double bond, the regioselectivity is influenced by the directing effects of both the thiazole ring and the nitro group.
Stereoselectivity: For reactions that create new stereocenters, such as dihydroxylation or cyclopropanation, the stereochemical outcome can often be controlled. The use of chiral catalysts or reagents can induce enantioselectivity. For example, asymmetric dihydroxylation using Sharpless catalysts (AD-mix-α and AD-mix-β) can provide enantioenriched diols. Similarly, chiral catalysts can be employed in cyclopropanation reactions to favor the formation of one enantiomer. In the absence of chiral control, reactions on the prochiral double bond will typically result in a racemic mixture of products.
The Role of this compound in Multicomponent Reactions: An Unexplored Avenue in Heterocyclic Synthesis
Despite the significant utility of both thiazole derivatives and multicomponent reactions (MCRs) in the synthesis of complex molecules, a comprehensive review of the scientific literature reveals a notable absence of studies employing this compound as a key reactant in MCR strategies. This intriguing observation suggests that the potential of this particular building block in the realm of one-pot, multi-bond forming transformations remains a largely untapped area of chemical research.
The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various chemical transformations have made it a privileged scaffold in drug discovery. Similarly, multicomponent reactions have gained prominence as a powerful tool in synthetic organic chemistry, offering a highly efficient and atom-economical approach to the construction of diverse molecular architectures from simple and readily available starting materials.
Given the established reactivity of nitroalkenes as versatile Michael acceptors and dienophiles in a variety of cycloaddition and conjugate addition reactions, the lack of their application in MCRs involving the this compound framework is surprising. Nitrovinyl groups are known to activate the double bond for nucleophilic attack, a fundamental step in many MCRs. This inherent reactivity would presumably make this compound a prime candidate for the development of novel MCRs to access complex thiazole-containing heterocyclic systems.
A thorough search of prominent scientific databases and chemical literature yields no specific examples or detailed research findings on the use of this compound in multicomponent reaction cascades. Consequently, it is not possible to provide an analysis of derivatization strategies, functional group transformations, or data-supported tables of reaction outcomes for this specific application. The scientific community has yet to publish on the exploration of this compound's potential in designing novel MCRs.
The absence of such research presents a clear opportunity for future investigations. The exploration of this compound in well-established MCRs such as the Hantzsch, Biginelli, or Ugi reactions, or in the development of entirely new multicomponent strategies, could lead to the discovery of novel and efficient pathways to previously inaccessible thiazole derivatives with potential applications in materials science and medicinal chemistry. Future work in this area would be essential to elucidate the reactivity of this compound in a multicomponent setting and to unlock its synthetic potential.
Advanced Spectroscopic and Structural Analysis of 5 2 Nitrovinyl Thiazole and Its Derivatives
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the intricate connectivity within a molecule. For 5-(2-Nitrovinyl)thiazole, a combination of 2D NMR experiments provides a complete picture of its covalent framework and spatial arrangement.
COSY, HSQC, HMBC, and NOESY Studies for Connectivity and Stereochemistry
The structural elucidation of this compound is significantly enhanced through the application of various 2D NMR techniques. sdsu.educolumbia.edu
¹H-¹H Correlated Spectroscopy (COSY): This experiment is crucial for identifying spin-spin coupled protons. For this compound, a cross-peak between the two vinyl protons (H-α and H-β) would be expected, confirming their scalar coupling and adjacency. The magnitude of the coupling constant (J-value) between these protons is also indicative of the stereochemistry of the double bond. A larger J-value (typically >12 Hz) suggests a trans (E) configuration, while a smaller value is characteristic of a cis (Z) isomer. Additionally, COSY spectra would reveal couplings between the thiazole (B1198619) ring protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This allows for the unambiguous assignment of the carbon signals for the thiazole ring and the nitrovinyl moiety based on the previously assigned proton signals. For instance, the signals for the vinyl protons would show correlations to their respective vinyl carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. columbia.edu Key HMBC correlations for this compound would include:
Correlation from the thiazole ring protons to the vinyl carbons, establishing the connection point of the nitrovinyl group to the thiazole ring at the C5 position.
Correlations from the vinyl protons to the carbons of the thiazole ring.
Correlations from the vinyl protons to the carbon of the nitro group, if observable.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, which is critical for determining stereochemistry and conformation. In the context of this compound, a NOESY spectrum could help to confirm the (E/Z) configuration of the nitrovinyl double bond by observing through-space interactions between the vinyl protons and the protons on the thiazole ring.
A representative table of expected ¹H and ¹³C NMR chemical shifts, based on data from related thiazole and nitrovinyl derivatives, is presented below. dpkmr.edu.innih.gov
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Thiazole H-2 | 8.8 - 9.0 | 150 - 155 | C4, C5 |
| Thiazole H-4 | 7.8 - 8.2 | 140 - 145 | C2, C5 |
| Vinyl H-α | 7.5 - 7.9 | 135 - 140 | C5 (Thiazole), C-β |
| Vinyl H-β | 8.0 - 8.4 | 138 - 142 | C5 (Thiazole), C-α |
Dynamic NMR for Conformational Analysis and Exchange Processes
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the energetics of conformational changes and other dynamic processes in molecules. rsc.orgrsc.org For this compound, DNMR could be employed to investigate the rotational barrier around the single bond connecting the thiazole ring and the nitrovinyl group.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the molecular ion and its fragments. semanticscholar.org This is instrumental in confirming the identity of this compound and in elucidating its fragmentation pathways under mass spectrometric conditions.
The fragmentation of nitro-aromatic and nitro-heterocyclic compounds often involves characteristic losses of the nitro group and rearrangements. nih.gov For this compound, the electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺.
The subsequent fragmentation could proceed through several pathways:
Loss of the nitro group: A common fragmentation pathway for nitro compounds is the loss of NO₂ (46 Da) or NO (30 Da).
Cleavage of the vinyl group: The molecule could fragment at the vinyl linker, leading to ions corresponding to the thiazole ring and the nitrovinyl moiety.
Ring cleavage: The thiazole ring itself can undergo fragmentation, leading to characteristic sulfur- and nitrogen-containing ions.
A plausible fragmentation pattern for this compound is outlined in the table below, based on general principles and data from similar structures. nih.gov
| m/z Value | Proposed Fragment | Plausible Neutral Loss |
| M⁺ | Intact Molecular Ion | - |
| M - 46 | [M - NO₂]⁺ | NO₂ |
| M - 30 | [M - NO]⁺ | NO |
| Thiazole-CH=CH⁺ | Vinylthiazole Cation | NO₂ |
| Thiazole-CN⁺ | Thiazolylnitrile Cation | C₂H₂NO₂ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Environment Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding arrangements within a molecule. esisresearch.orgscialert.net The spectra of this compound would be characterized by vibrations originating from the thiazole ring, the nitro group, and the vinyl linker.
Key expected vibrational modes include:
Nitro Group Vibrations: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch (νas) typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch (νs) in the region of 1300-1370 cm⁻¹. scialert.net The conjugation of the nitro group with the vinyl and thiazole systems may influence the exact positions of these bands.
Thiazole Ring Vibrations: The thiazole ring exhibits a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ region. C-S stretching vibrations typically appear at lower wavenumbers, often in the 600-800 cm⁻¹ range. scialert.net
Vinyl Group Vibrations: The C=C stretching vibration of the vinyl group is expected around 1620-1650 cm⁻¹. The C-H out-of-plane bending vibrations of the vinyl group are also characteristic and can provide further information about the stereochemistry of the double bond.
A summary of anticipated key FT-IR and Raman bands for this compound is provided below. esisresearch.orgscialert.netnih.gov
| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| NO₂ Asymmetric Stretch | 1500 - 1560 (Strong) | 1500 - 1560 (Medium) |
| NO₂ Symmetric Stretch | 1300 - 1370 (Strong) | 1300 - 1370 (Strong) |
| C=C Stretch (Vinyl) | 1620 - 1650 (Medium) | 1620 - 1650 (Strong) |
| Thiazole Ring Stretching | 1400 - 1600 (Multiple bands) | 1400 - 1600 (Multiple bands) |
| C-S Stretch | 600 - 800 (Medium) | 600 - 800 (Weak) |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound, confirming its connectivity and stereochemistry in the crystalline form.
Beyond the intramolecular details, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions. For this compound, several types of non-covalent interactions could be anticipated to play a role in stabilizing the crystal structure:
Hydrogen Bonding: While the parent molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the thiazole and nitrovinyl protons and the oxygen atoms of the nitro group or the nitrogen of the thiazole ring could be present.
Other van der Waals Interactions: Dipole-dipole interactions involving the polar nitro group and other electrostatic interactions would also influence the molecular packing.
A hypothetical table of crystallographic data for this compound is presented below, illustrating the type of information that would be obtained from such a study.
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | e.g., 8.5 |
| b (Å) | e.g., 5.7 |
| c (Å) | e.g., 12.3 |
| β (°) | e.g., 95 |
| Volume (ų) | e.g., 580 |
| Z | 4 |
| Calculated Density (g/cm³) | e.g., 1.6 |
Computational and Theoretical Investigations of 5 2 Nitrovinyl Thiazole
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity.
In the case of 5-(2-Nitrovinyl)thiazole, the HOMO is expected to be located on the thiazole (B1198619) ring and the vinyl group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitrovinyl fragment. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
While specific energy values for this compound are not available in the reviewed literature, a hypothetical FMO analysis would likely predict that this compound can act as a good electron acceptor (electrophile) in chemical reactions, particularly at the carbon atom beta to the nitro group, due to the low-lying LUMO. Such analysis is crucial in predicting the outcomes of reactions like cycloadditions or Michael additions. growingscience.comresearchgate.net
Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following table is illustrative and not based on published experimental or calculated data.)
| Orbital | Hypothetical Energy (eV) | Predicted Localization |
|---|---|---|
| HOMO | -7.5 | Thiazole ring and C=C bond |
| LUMO | -3.2 | Nitrovinyl group (C=C-NO2) |
| HOMO-LUMO Gap | 4.3 | - |
Electrostatic Potential Mapping and Charge Distribution Analysis
Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. The ESP map of this compound would be expected to show a negative potential (red/yellow regions) around the oxygen atoms of the nitro group and the nitrogen atom of the thiazole ring, indicating these are areas of high electron density and are prone to attack by electrophiles.
Conversely, a positive potential (blue regions) would be anticipated around the hydrogen atoms and, significantly, on the carbon atom of the vinyl group adjacent to the nitro group. This positive region highlights the electrophilic nature of this part of the molecule, making it a likely site for nucleophilic attack. Analysis of the charge distribution would quantify these observations, providing specific atomic charges across the molecule.
Computational Modeling of Reaction Mechanisms and Potential Energy Surfaces
Computational modeling allows for the detailed exploration of reaction pathways, providing insights into the feasibility and kinetics of chemical transformations.
Transition State Characterization and Reaction Barrier Calculation
For any proposed reaction involving this compound, such as a [3+2] cycloaddition, computational methods can be used to locate the transition state structure. researchgate.netscispace.com The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism of bond formation and breaking. Current time information in Berlin, DE.
The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower activation barrier indicates a faster reaction. While no specific reaction barriers for this compound have been published, theoretical calculations would be essential to predict its reactivity in various chemical processes.
Intrinsic Reaction Coordinate (IRC) Analysis
An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a located transition state indeed connects the desired reactants and products on the potential energy surface. rsc.orgscilit.com Starting from the transition state geometry, the IRC path follows the steepest descent pathway to the corresponding energy minima of the reactants and products, thus verifying the entire reaction pathway. mdpi.com For a reaction involving this compound, an IRC analysis would be a necessary step to validate any proposed mechanism.
Quantum Chemical Calculations for Advanced Spectroscopic Property Prediction
Quantum chemical calculations are also employed to predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds.
For this compound, DFT calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). lp.edu.uanih.gov By comparing the calculated spectra with experimental data, the structural assignment of the molecule can be confirmed. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or conformational dynamics.
Similarly, the vibrational frequencies corresponding to the Infrared (IR) and Raman spectra can be calculated. These theoretical frequencies, when properly scaled to account for systematic errors in the calculations, can be used to assign the various vibrational modes of the molecule, such as the characteristic stretches of the C=C, C-N, and N-O bonds. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature of molecules, offering insights into their conformational preferences and the influence of the surrounding environment. For a molecule like this compound, which possesses flexible single bonds, MD simulations are instrumental in mapping its potential energy surface and understanding how intermolecular forces govern its three-dimensional structure and behavior over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of conformational analysis and solvent effects can be thoroughly examined by drawing parallels with studies on structurally related nitro-substituted heterocycles and other conjugated systems. claudiozannoni.itduq.eduresearchgate.net
Conformational Analysis:
τ1 (Thiazole-Vinyl): The torsion angle around the bond connecting the C5 atom of the thiazole ring and the C1 atom of the vinyl group.
τ2 (Vinyl-Nitro): The torsion angle around the C-N bond of the nitrovinyl group.
MD simulations can be employed to explore the conformational space by integrating Newton's equations of motion for all atoms in the molecule. drugdesign.org This allows for the observation of transitions between different conformational states and the determination of their relative populations. The potential energy of the system, calculated using a force field, governs these dynamics.
A hypothetical conformational analysis using MD simulations in a vacuum would likely reveal the most stable conformers. It is anticipated that planar or near-planar conformations would be energetically favorable due to the extended π-conjugation across the thiazole ring and the nitrovinyl group. Deviations from planarity would disrupt this conjugation, leading to a higher potential energy.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound in Vacuum from MD Simulations
| Conformational State | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Population (%) |
| Planar s-trans | ~180° | ~0° | 0.00 | 75 |
| Planar s-cis | ~0° | ~0° | 1.5 | 15 |
| Non-planar Gauche | ~60° | ~30° | 4.5 | 5 |
| Non-planar Orthogonal | ~90° | ~90° | > 8.0 | <1 |
Note: The data presented in this table is hypothetical and serves as a representative example of what might be expected from MD simulations based on studies of similar conjugated systems. The relative energies and populations would be determined by the specific force field parameters used in the simulation.
Solvent Effects:
The presence of a solvent can significantly alter the conformational equilibrium of a molecule. claudiozannoni.itrsc.org The interactions between the solute (this compound) and the solvent molecules can stabilize or destabilize certain conformers. Given the polar nature of the nitro group and the thiazole ring, solvent polarity is expected to play a crucial role.
MD simulations in explicit solvent models, where the individual solvent molecules are included in the simulation box, provide a detailed picture of solute-solvent interactions, including hydrogen bonding and electrostatic interactions. researchgate.net
In a non-polar solvent like hexane, intramolecular forces would dominate, and the conformational preferences would likely resemble those in a vacuum. However, in polar solvents such as water or ethanol (B145695), the scenario changes. The large dipole moment of the nitro group and the polar thiazole ring would lead to strong dipole-dipole interactions with polar solvent molecules. This could lead to the stabilization of more polar conformers. For instance, conformations that expose the nitro group to the solvent might be favored.
A study on 2-(2-nitrovinyl)thiophene, a close structural analog, has shown that charge transfer occurs within the molecule, which would be sensitive to the solvent environment. researchgate.net Similarly, for this compound, polar solvents could influence the electronic distribution and, consequently, the conformational stability.
Table 2: Hypothetical Solvent-Dependent Conformational Distribution of this compound from MD Simulations
| Solvent | Dielectric Constant | Predominant Conformer | Key Solute-Solvent Interactions |
| Hexane | 1.9 | Planar s-trans | van der Waals forces |
| Chloroform | 4.8 | Planar s-trans | Weak dipole-dipole interactions |
| Ethanol | 24.5 | Mixture of Planar s-trans and s-cis | Hydrogen bonding to nitro group oxygen atoms and thiazole nitrogen |
| Water | 80.1 | Stabilized polar conformers | Strong hydrogen bonding and dipole-dipole interactions |
Note: This table provides a theoretical representation of potential solvent effects based on general principles of physical organic chemistry and MD simulation studies of polar solutes. rsc.orgresearchgate.net
Synthetic Utility of 5 2 Nitrovinyl Thiazole As a Building Block
Applications in the Synthesis of Diverse Heterocyclic Systems
The electrophilic nature of the β-carbon in the nitrovinyl group, coupled with the diene-like character that can be induced in the thiazole (B1198619) ring, theoretically positions 5-(2-nitrovinyl)thiazole as a valuable precursor for a range of heterocyclic systems.
Annulation Strategies Leading to Fused Pyridine (B92270), Pyrrole (B145914), and Pyrazole Derivatives
Annulation reactions are powerful strategies for the construction of fused heterocyclic systems. The nitrovinyl group is a well-established dienophile and Michael acceptor, making it an ideal reaction partner for various annulation sequences.
Fused Pyridine Derivatives: The synthesis of fused pyridine rings, such as thiazolo[5,4-b]pyridines, often involves the reaction of a thiazole derivative with a 1,3-dicarbonyl compound or its equivalent. In principle, this compound could react with a suitable enamine or enolate via a Michael addition, followed by cyclization and aromatization to yield a fused pyridine ring. The nitro group can be subsequently eliminated or transformed. However, a detailed review of the scientific literature does not provide specific examples of this transformation being carried out with this compound.
Fused Pyrrole Derivatives: The construction of fused pyrroles could potentially be achieved through [3+2] cycloaddition reactions. For instance, the reaction of this compound with a stabilized ylide could, in theory, lead to the formation of a pyrrolidine (B122466) ring fused to the thiazole, which could then be aromatized. Despite the prevalence of such strategies in pyrrole synthesis, specific applications utilizing this compound as the starting material are not documented in the available literature.
Fused Pyrazole Derivatives: Fused pyrazoles are often synthesized via the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophile. The nitrovinyl moiety of this compound could act as a Michael acceptor for a hydrazine, with subsequent cyclization and elimination of the nitro group to form a pyrazoline ring, which could be oxidized to a pyrazole. While this represents a plausible synthetic route, there are no specific reports of its application with this compound.
Construction of Novel Thiazole-Containing Polycyclic Scaffolds
The development of novel polycyclic scaffolds is of great interest in medicinal chemistry for the exploration of new chemical space. The thiazole ring is a recognized pharmacophore, and its incorporation into polycyclic systems is a common strategy. nih.govarabjchem.org this compound, with its reactive nitrovinyl handle, is a candidate for participating in cascade reactions or multi-component reactions to build complex polycyclic structures. For example, Diels-Alder reactions with electron-rich dienes could potentially lead to the formation of a six-membered ring fused to the thiazole, with the nitro group directing the regioselectivity. Subsequent intramolecular reactions could then be used to construct further rings. Nevertheless, the scientific literature lacks specific examples of this compound being employed for the construction of such novel polycyclic scaffolds.
Role in the Synthesis of Complex Organic Molecules
Beyond the synthesis of novel heterocyclic systems, building blocks like this compound are valuable for their potential role in the total synthesis of complex molecules and the generation of compound libraries for drug discovery.
Intermediate in the Formal Synthesis of Natural Product Analogues
The thiazole ring is a key structural component in numerous natural products, many of which exhibit significant biological activity. nih.gov The synthesis of analogues of these natural products is a common strategy to improve their pharmacological properties. The nitrovinyl group of this compound can be readily transformed into other functional groups, such as an amino or carbonyl group, which could then be used to couple with other fragments in a convergent synthesis of a natural product analogue. While this highlights its potential, there is no documented evidence in the literature of this compound being used as an intermediate in the formal synthesis of any natural product analogues.
Scaffold for the Construction of Structurally Diverse Compound Libraries
In modern drug discovery, the generation of compound libraries with high structural diversity is crucial for identifying new lead compounds. The thiazole nucleus is considered a "privileged scaffold" due to its presence in many approved drugs. researchgate.netglobalresearchonline.net this compound could serve as a versatile starting point for the creation of a focused library of thiazole-containing compounds. The nitrovinyl group offers a reactive site for diversification through various reactions like Michael additions with a range of nucleophiles (e.g., thiols, amines, carbanions), providing access to a wide array of derivatives. Despite this potential, there are no published reports on the use of this compound as a central scaffold for the construction of compound libraries.
Asymmetric Synthesis Utilizing this compound
The introduction of stereocenters in a controlled manner is a cornerstone of modern organic synthesis, particularly for the preparation of chiral drugs. The nitrovinyl group is an excellent substrate for asymmetric conjugate addition reactions, catalyzed by either chiral organocatalysts or metal complexes.
Theoretically, the reaction of this compound with various nucleophiles in the presence of a suitable chiral catalyst could afford enantioenriched products. These products, containing a chiral center adjacent to the thiazole ring, could be valuable intermediates for the synthesis of biologically active molecules. For instance, asymmetric Michael additions of malonates or other carbon nucleophiles to this compound would generate a chiral side chain at the 5-position of the thiazole ring. While asymmetric syntheses involving other thiazole derivatives and nitroalkenes are known, a specific investigation into the asymmetric transformations of this compound itself has not been reported in the scientific literature. nih.govnih.govrsc.org
Diastereoselective and Enantioselective Michael Additions
The conjugate addition of nucleophiles to nitroalkenes, known as the Michael addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. When applied to substrates like this compound, this reaction allows for the introduction of a wide array of substituents at the position adjacent to the thiazole ring, leading to the formation of functionalized nitroalkane products. The development of asymmetric variants of this reaction provides a powerful tool for controlling the stereochemical outcome, generating products with high levels of diastereomeric and enantiomeric purity.
Organocatalysis has emerged as a particularly effective strategy for promoting asymmetric Michael additions to nitroalkenes. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or amino acids, can activate both the nucleophile and the electrophile simultaneously, facilitating the reaction through a highly organized transition state. For instance, the addition of various carbon nucleophiles, such as ketones, aldehydes, or malonates, to heteroaromatic nitroalkenes has been achieved with excellent stereocontrol.
Based on analogous systems, it is anticipated that this compound would react readily with a variety of Michael donors under organocatalytic conditions. For example, the reaction with ketones like cyclohexanone, catalyzed by a chiral primary amine-thiourea catalyst, would likely proceed to form the corresponding γ-nitroketone with high diastereo- and enantioselectivity. Similarly, the addition of aldehydes, mediated by diarylprolinol silyl (B83357) ether catalysts, is expected to yield γ-nitroaldehydes, which are valuable precursors to chiral γ-amino acids and other biologically relevant molecules.
Metal-based catalysts have also proven effective. Dinuclear zinc complexes, for example, have been used to catalyze the direct conjugate addition of nucleophiles to nitroalkenes bearing heteroaromatic substituents, including thiophene (B33073) derivatives. nih.gov These reactions typically afford the Michael adducts in good yields and with high levels of diastereo- and enantioselectivity. nih.gov It is reasonable to expect that a similar catalytic system could be successfully applied to this compound, expanding the toolkit for the stereoselective synthesis of thiazole derivatives.
The products of these Michael additions, chiral 5-(1-substituted-2-nitroethyl)thiazoles, are versatile synthetic intermediates. The nitro group can be readily transformed into a range of other functional groups, including amines, ketones, or oximes, providing access to a diverse array of complex, enantiomerically enriched thiazole-containing molecules.
Table 1: Representative Enantioselective Michael Additions to Heteroaromatic Nitroalkenes
| Entry | Nitroalkene | Nucleophile | Catalyst | Solvent | Yield (%) | d.r. | ee (%) |
| 1 | 2-(2-Nitrovinyl)furan | 2(5H)-Furanone | Dinuclear Zinc Complex | THF | 75 | 15:1 | 95 |
| 2 | 2-(2-Nitrovinyl)thiophene | 2(5H)-Furanone | Dinuclear Zinc Complex | THF | 73 | >20:1 | 95 |
| 3 | 3-(2-Nitrovinyl)thiophene | 2(5H)-Furanone | Dinuclear Zinc Complex | THF | 72 | 15:1 | 95 |
| 4 | 2-(2-Nitrovinyl)indole | 2(5H)-Furanone | Dinuclear Zinc Complex | Toluene | 65 | >20:1 | 91 |
Data is based on reactions of analogous heteroaromatic nitroalkenes as reported in the literature and is intended to be representative. nih.gov
Asymmetric Cycloaddition Reactions
The electron-deficient double bond of this compound also makes it a valuable component in asymmetric cycloaddition reactions, which are powerful methods for the construction of cyclic and polycyclic systems with multiple stereocenters in a single step. The nitro group can participate either as part of the dienophile in Diels-Alder reactions or as an activating group for the alkene in other cycloadditions, such as [3+2] dipolar cycloadditions.
In the context of [3+2] cycloadditions, nitroalkenes can react with various 1,3-dipoles, such as azomethine ylides, nitrones, or nitrile oxides, to form five-membered heterocyclic rings. The use of chiral catalysts, either metal-based or organocatalytic, can effectively control the facial selectivity of the dipole's approach to the dipolarophile, leading to high enantioselectivity in the cycloadducts. For instance, the asymmetric dearomative [3+2] cycloaddition of 2-nitrobenzofurans with azomethine ylides has been successfully achieved using squaramide-based cinchona alkaloid catalysts. mdpi.com This reaction provides a direct route to highly substituted polycyclic compounds with excellent stereocontrol. mdpi.com It is plausible that this compound could undergo similar dearomative cycloadditions if the thiazole ring were part of a larger fused aromatic system, or participate as a simple dipolarophile to generate chiral pyrrolidinyl-thiazole derivatives.
The resulting cycloadducts, such as highly substituted pyrrolidines or isoxazolines fused to or substituted with a thiazole ring, are of significant interest in medicinal chemistry due to the prevalence of these scaffolds in biologically active molecules. The ability to construct these complex heterocyclic systems in a stereocontrolled manner from a readily accessible building block like this compound highlights its potential synthetic value.
Further exploration into Diels-Alder reactions, where this compound would act as a dienophile, could also be envisioned. Reactions with chiral dienes or the use of chiral Lewis acid catalysts could promote facial selectivity, leading to the formation of enantiomerically enriched cyclohexene (B86901) derivatives bearing both a thiazole and a nitro group, which are ripe for further functionalization.
Table 2: Representative Asymmetric Dearomative [3+2] Cycloaddition of Nitro-Substituted Benzoheteroarenes
| Entry | Nitro-Heteroarene | Dipole Precursor | Catalyst | Solvent | Yield (%) | d.r. | ee (%) |
| 1 | 2-Nitrobenzofuran | Isatin-derived imine | Squaramide Catalyst | Toluene | 95 | >20:1 | 97 |
| 2 | 5-Bromo-2-nitrobenzofuran | Isatin-derived imine | Squaramide Catalyst | Toluene | 93 | >20:1 | 98 |
| 3 | 2-Nitrobenzothiophene | Isatin-derived imine | Thiourea Catalyst | Toluene | 90 | >20:1 | 82 |
Data is based on reactions of analogous nitro-substituted benzoheteroarenes as reported in the literature and is intended to be representative. mdpi.com
Catalytic Applications and Transformations Involving 5 2 Nitrovinyl Thiazole
Organocatalytic Transformations of 5-(2-Nitrovinyl)thiazole
Organocatalysis offers a powerful metal-free approach to asymmetric synthesis, and the nitrovinyl group in this compound is an excellent Michael acceptor for such transformations.
Chiral amines are highly effective organocatalysts for asymmetric conjugate additions to nitroolefins. rsc.org These reactions typically proceed through the formation of a nucleophilic enamine intermediate from a carbonyl compound (e.g., an aldehyde or ketone) and the chiral secondary amine catalyst. This enamine then adds to the electron-deficient nitroalkene.
In the context of this compound, a chiral amine catalyst could facilitate the enantioselective addition of various nucleophiles to the nitrovinyl moiety. For instance, the reaction of an aldehyde with a chiral pyrrolidine-based catalyst would generate a chiral enamine, which could then attack the β-carbon of the nitrovinyl group of this compound. This would lead to the formation of a new carbon-carbon bond and potentially create two new stereocenters. The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst. A variety of chiral primary and secondary amines have been utilized for asymmetric conjugate additions to nitroalkenes, often with the use of additives like carboxylic acids to enhance reactivity and selectivity. ntu.edu.sgmdpi.com
Table 1: Representative Chiral Amine Catalysts for Asymmetric Michael Additions to Nitroalkenes
| Catalyst Type | Example Catalyst | Typical Nucleophile |
|---|---|---|
| Pyrrolidine-based | (S)-(-)-α,α-Diphenylprolinol trimethylsilyl ether | Aldehydes, Ketones |
| Cinchona alkaloid-derived | Quinine-derived thioureas | Malonates, β-ketoesters |
| Primary amine-thiourea | (1R,2R)-Cyclohexanediamine-derived | Acetylacetone |
N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can mediate a variety of chemical transformations, including annulation reactions. The nitrovinyl group of this compound can serve as an electrophilic component in NHC-catalyzed reactions.
One potential application is in [4+2] annulation reactions. In a typical scenario, an NHC catalyst would react with an α,β-unsaturated aldehyde to form a homoenolate equivalent (a Breslow intermediate). This nucleophilic species could then undergo a conjugate addition to the nitrovinyl group of this compound. Subsequent intramolecular cyclization and elimination of the nitro group would lead to the formation of a new six-membered ring. While specific examples involving this compound are not documented, NHC-catalyzed atroposelective annulations have been developed for the synthesis of thiazine derivatives from thioureas and ynals, demonstrating the utility of NHCs in constructing complex heterocyclic systems. ntu.edu.sgntu.edu.sgresearchgate.netnih.govresearchgate.net
Metal-Catalyzed Reactions of this compound
The thiazole (B1198619) ring in this compound is amenable to various metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.
To undergo cross-coupling reactions, the thiazole ring of this compound would typically need to be functionalized with a suitable leaving group, such as a halogen (e.g., bromine or chlorine) or a triflate, at a specific position (e.g., C2 or C4). Assuming such a functionalized precursor is available, a range of palladium-catalyzed cross-coupling reactions could be envisioned.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide or triflate. nih.govtcichemicals.com A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to introduce new substituents onto the thiazole ring. Efficient Suzuki-Miyaura coupling reactions have been reported for the synthesis of 5-substituted thiazoles. rsc.org
Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene. organic-chemistry.orgwikipedia.orglibretexts.org A halogenated this compound could react with various alkenes to form a new carbon-carbon bond at the thiazole ring. Intramolecular Heck reactions have also been utilized to construct thiazole-fused pyrrolidinones. rsc.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgrsc.org A halogenated this compound could be coupled with a terminal alkyne to introduce an alkynyl group onto the thiazole ring. Sonogashira coupling has been used in the synthesis of various substituted thiazoles. researchgate.net
Table 2: Overview of Potential Cross-Coupling Reactions on a Functionalized this compound Scaffold
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base | Thiazole-Aryl/Vinyl |
| Heck | Alkene | Pd(OAc)₂, Phosphine Ligand, Base | Thiazole-Vinyl |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Thiazole-Alkynyl |
It is important to consider the potential for the nitrovinyl group to interfere with or be transformed under the conditions required for these cross-coupling reactions.
The nitrovinyl group of this compound is susceptible to reduction. Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel is a common method for the reduction of nitroalkenes to the corresponding nitroalkanes or, under more forcing conditions, to amines. The selective hydrogenation of the nitro group without affecting the thiazole ring is a likely outcome. Transition metal catalysts supported on materials like carbon, silica, or alumina are often employed for the hydrogenation of nitro compounds. researchgate.net The hydrogenation of the carbon-carbon double bond of the nitrovinyl group can also be achieved, leading to 5-(2-nitroethyl)thiazole.
Hydrofunctionalization reactions, such as hydroamination or hydroarylation, across the double bond of the nitrovinyl group could also be envisioned using appropriate transition metal catalysts. These reactions would introduce new functional groups at the β-position to the thiazole ring.
Biocatalytic Approaches for Selective Transformations of this compound
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. While specific biocatalytic transformations of this compound have not been reported, the functional groups present in the molecule suggest potential enzymatic reactions.
For instance, ene-reductases are known to catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in nitroalkenes. The use of an ene-reductase could potentially lead to the enantioselective reduction of the double bond in this compound to afford a chiral 5-(2-nitroethyl)thiazole.
Additionally, other enzymes could potentially act on the thiazole ring or the nitro group. For example, nitroreductases can reduce nitro groups to amino groups. The application of biocatalysis to thiazole derivatives has been explored, for instance, using chitosan-based biocatalysts for the synthesis of novel thiazoles. nih.gov However, the use of enzymes for the transformation of existing thiazole compounds like this compound remains a largely unexplored area.
Advanced Methodological Approaches in 5 2 Nitrovinyl Thiazole Research
Flow Chemistry and Continuous Processing for Synthesis and Transformations
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields, selectivity, and safety, particularly for reactions involving hazardous reagents or intermediates.
The synthesis of 5-(2-nitrovinyl)thiazole can be envisioned in a continuous flow setup, which would offer significant advantages over traditional batch synthesis. The nitration of a suitable thiazole (B1198619) precursor, for example, could be performed with enhanced safety and efficiency. The use of flow chemistry allows for the in-situ generation and immediate use of potentially unstable nitrating agents, minimizing the risks associated with their storage and handling. A continuous-flow process for the reduction of the nitro group in this compound could also be implemented, using reagents like trichlorosilane, offering a metal-free and highly efficient route to the corresponding amine. nih.govnih.gov
Transformations of the this compound scaffold can also be effectively carried out using continuous processing. For instance, the selective reduction of the nitro group to an amino group can be achieved with high chemoselectivity and yield. The precise control over stoichiometry and residence time in a flow reactor can minimize the formation of byproducts often seen in batch reductions.
| Parameter | Batch Synthesis | Flow Synthesis (Proposed) |
| Reaction Time | Several hours | Minutes |
| Temperature Control | Moderate | Precise |
| Safety | Handling of bulk, potentially hazardous reagents | In-situ generation and consumption of hazardous reagents |
| Yield | Variable | Potentially higher and more consistent |
| Scalability | Difficult | Straightforward by extending run time |
Electrochemical Methods for Reductive and Oxidative Transformations
Electrochemical methods offer a green and versatile alternative to conventional chemical redox reactions, as they use electrons as "reagents," thus avoiding the need for stoichiometric oxidants or reductants and minimizing waste generation.
The reductive transformation of this compound is a prime candidate for electrochemical methods. The nitroalkene moiety can be selectively reduced at a cathode under controlled potential. Depending on the reaction conditions, such as the electrode material (e.g., mercury or graphite), pH, and applied potential, the reduction can be directed to yield different products. mdma.chdesigner-drug.com For instance, a four-electron, four-proton reduction could yield the corresponding oxime, while a six-electron, six-proton reduction would lead to the formation of 5-(2-aminoethyl)thiazole. The ability to tune the product selectivity by simply adjusting the electrical potential is a significant advantage of this technique. acs.org
| Product | Electrode Material | Applied Potential (vs. SCE) | Electrolyte |
| 5-(2-oximinoethyl)thiazole | Mercury or Graphite | -0.3 to -0.5 V | 0.1 M H₂SO₄ in isopropanol/water |
| 5-(2-aminoethyl)thiazole | Mercury or Graphite | -1.1 to -1.3 V | 0.3 M H₂SO₄ in isopropanol/water |
Oxidative transformations of the thiazole ring in this compound can also be explored using electrochemical methods. While the nitrovinyl group is electron-withdrawing, the thiazole ring itself can undergo oxidation at an anode. The oxidation potential would be influenced by the substituent, but studies on other thiazole derivatives suggest that oxidation can lead to the formation of various products, including thiazole N-oxides or products resulting from ring-opening, depending on the conditions. researchgate.netwikipedia.org The use of specific electrode materials, such as gold oxide electrodes, can lower the overpotential required for the oxidation of the thiazole heterocycle. researchgate.net
Photochemistry and Photoredox Catalysis Applied to this compound Reactivity
Photochemistry and photoredox catalysis utilize light to initiate chemical reactions, often enabling unique transformations that are not accessible through thermal methods. These approaches can provide highly selective and efficient pathways for the functionalization of organic molecules.
The nitroalkene functionality in this compound is a chromophore that can absorb UV or visible light, leading to excited states with distinct reactivity. Photochemical reactions of α,β-unsaturated nitro compounds can include geometric isomerization (E/Z isomerization) and cycloaddition reactions. rsc.org Irradiation of (E)-5-(2-nitrovinyl)thiazole could lead to the formation of the (Z)-isomer, potentially accessing different reactivity profiles.
Visible-light photoredox catalysis offers a powerful tool for the transformation of this compound. In this approach, a photocatalyst absorbs visible light and then engages in single-electron transfer (SET) processes with the substrate. For instance, the nitroalkene moiety can act as an electron acceptor. This can initiate a variety of radical-based transformations. One potential application is the denitrative functionalization, where the nitro group is replaced with another functional group. For example, a metal-free photoredox-catalyzed trifluoromethylation of β-nitroalkenes has been reported, suggesting a pathway for the synthesis of 5-(2-trifluoromethylvinyl)thiazole from this compound. rsc.org
| Transformation | Photocatalyst | Light Source | Reagent |
| Denitrative Trifluoromethylation | Organic Dye (e.g., Eosin Y) | Visible Light (LED) | CF₃ Source (e.g., Umemoto's reagent) |
| Reductive Cyclization | Ruthenium or Iridium complex | Blue Light (LED) | Sacrificial Electron Donor |
Furthermore, photoredox catalysis can be employed for the asymmetric C-alkylation of the nitroalkene precursor to this compound, using engineered enzymes in a photoenzymatic approach to introduce chirality. nih.gov This highlights the potential for creating stereochemically complex derivatives. The photochemical reduction of the nitro group is also a possibility, offering an alternative to electrochemical and chemical methods. rsc.org
Future Directions and Emerging Research Avenues for 5 2 Nitrovinyl Thiazole Chemistry
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic profile of 5-(2-nitrovinyl)thiazole, characterized by the electron-withdrawing nitro group conjugated with the thiazole (B1198619) ring through a vinyl linker, offers a rich playground for discovering novel chemical reactions. The high electrophilicity of the β-carbon of the nitrovinyl group makes it a prime candidate for a variety of nucleophilic attacks, but future research will likely move beyond simple Michael additions.
Emerging research could focus on complex cascade reactions or cycloadditions where the nitrovinyl moiety acts as a linchpin. For instance, the participation of the thiazole ring's formal C=C double bond along with the side-chain double bond in Diels-Alder reactions has been demonstrated for other alkenylthiazoles. researchgate.net This opens an unprecedented synthetic pathway for the functionalization of the thiazole ring in this compound, potentially leading to complex polyheterocyclic derivatives. researchgate.net Such transformations could yield novel scaffolds with significant steric and electronic complexity from simple starting materials.
Furthermore, the principle of vinylogy, which describes the transmission of electronic effects through conjugated systems, suggests that reactivity could be induced at remote sites. nih.gov This could inspire investigations into unconventional C-H functionalization reactions on the thiazole ring, modulated by the electronic influence of the nitrovinyl substituent. The exploration of cooperative catalysis, merging organocatalysis with metal catalysis, could activate "unnatural" reaction pathways, turning traditionally electrophilic sites into nucleophilic ones (umpolung) and enabling new bond formations. nih.gov
Future research may also explore the reactivity of the nitro group itself, moving beyond its role as a simple activating group. Transformations of the nitro group post-synthesis, such as reduction to an amine or conversion into other functionalities like nitriles or oximes, could dramatically expand the molecular diversity accessible from a single this compound precursor.
Development of Highly Efficient and Sustainable Synthetic Methodologies
Modern organic synthesis places a strong emphasis on "green" and sustainable practices. The future synthesis of this compound and its derivatives will increasingly move away from hazardous solvents and harsh conditions. mdpi.com Research is expected to focus on methodologies that improve efficiency, reduce waste, and utilize environmentally benign reagents and conditions.
One promising avenue is the adoption of eco-friendly solvent systems. Deep eutectic solvents (DES), for example, have been successfully used to synthesize thiazolo[5,4-d]thiazoles, offering a non-toxic and often biodegradable reaction medium. mdpi.com Similarly, glycerol (B35011) has been employed as a reusable and biodegradable promoting medium for the synthesis of other nitrogen-containing heterocycles. researchgate.net The application of these solvent systems to the Knoevenagel-type condensation that typically forms the nitrovinyl group could significantly improve the environmental footprint of the synthesis.
Solvent-free reaction conditions represent another key direction. nih.gov Techniques such as microwave irradiation can accelerate reactions, often leading to higher yields and cleaner product formation in the absence of a solvent. jchemrev.com Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are also gaining traction. researchgate.net Designing an MCR strategy for thiazole derivatives not only enhances atom economy but also simplifies purification processes. researchgate.net
| Sustainable Approach | Description | Example Application (Related Thiazoles) | Reference |
| Deep Eutectic Solvents (DES) | Using mixtures like L-proline and ethylene (B1197577) glycol as a safe, eco-friendly medium, replacing hazardous solvents like DMF or nitrobenzene. | Synthesis of thiazolo[5,4-d]thiazoles from dithiooxamide (B146897) and aldehydes. | mdpi.com |
| Glycerol Medium | Employing glycerol as a biodegradable and reusable solvent, often enabling catalyst-free reactions. | One-pot, catalyst-free synthesis of pyrido[2,3-d]pyrimidines. | researchgate.net |
| Solvent-Free Synthesis | Conducting reactions without a solvent, often assisted by methods like microwave irradiation to improve efficiency and reduce waste. | NBS-assisted regioselective synthesis of 5‐acylfunctionalized 2‐(1H‐pyrazol‐1‐yl)thiazoles. | nih.gov |
| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a one-pot reaction to increase efficiency and atom economy. | Three-component synthesis of isatin–thiazole based fluorophores using citric acid in ethanol (B145695). | researchgate.net |
These methodologies promise not only to make the synthesis of this compound more sustainable but also to potentially uncover new reactivity and improve yields and selectivity.
Integration with Data Science and Machine Learning for Reaction Prediction and Optimization
The intersection of data science, machine learning (ML), and chemistry is a rapidly expanding frontier that holds immense promise for the study of this compound. researchgate.net ML models can accelerate discovery by predicting reaction outcomes, optimizing conditions, and even suggesting novel synthetic routes, thereby reducing the need for extensive, time-consuming, and resource-intensive trial-and-error experimentation. researchgate.net
A key application is the prediction of reaction yields . Supervised machine learning models can be trained on datasets of chemical reactions to predict the yield of a new, untested reaction. chemrxiv.org For instance, a model could be developed specifically for reactions involving this compound by inputting features of the reactants (e.g., nucleophiles, catalysts) and reaction conditions. arxiv.org Such models can guide chemists toward the most promising combinations of reagents before stepping into the lab. chemrxiv.org
Beyond yield, ML can predict reaction products and regioselectivity . Methods using graph convolutional neural networks can analyze reactant molecules and predict the most likely sites of bond formation and cleavage (reaction centers). mdpi.com This would be invaluable for exploring the novel reactivity patterns discussed in section 10.1, helping to anticipate the outcomes of unprecedented cycloaddition or cascade reactions involving this compound.
Furthermore, machine learning facilitates the optimization of reaction conditions . Instead of manually screening numerous solvents, temperatures, and catalysts, algorithms can efficiently navigate the vast parameter space to identify optimal conditions for maximizing yield or selectivity. researchgate.net Interpretable ML models can also provide insights into why certain conditions are optimal, deepening the chemist's fundamental understanding of the reaction mechanism. chemrxiv.org
| Machine Learning Application | Description | Potential Impact on this compound Research | Relevant Models/Techniques |
| Yield Prediction | Training models on existing reaction data to predict the yield of new reactions. | Prioritizes high-yield reaction conditions for synthesis and functionalization, saving time and resources. | ULMFiT, Graph Convolutional Neural Networks (GCNNs), Random Forest. arxiv.orgmdpi.comnih.gov |
| Product Prediction | Predicting the structure of the major product(s) from a given set of reactants. | Helps in planning multi-step syntheses and exploring novel transformations by anticipating outcomes. | Weisfeiler–Lehman Network (WLN), Sequence-to-sequence (Seq2Seq) models. mdpi.com |
| Reaction Optimization | Using algorithms to systematically explore reaction parameters (temperature, solvent, catalyst) to find the best conditions. | Accelerates the discovery of optimal synthetic protocols for new derivatives. | Bayesian Optimization, Reinforcement Learning. researchgate.netnih.gov |
| Retrosynthesis Planning | Identifying potential synthetic routes to a target molecule. | Suggests novel and efficient ways to synthesize complex molecules starting from this compound. | Computer-Aided Synthesis Planning (CASP) tools. researchgate.net |
By building curated datasets of reactions involving this compound and applying these advanced computational tools, researchers can significantly accelerate the pace of discovery and innovation in this area of chemistry.
Q & A
Basic: What are the established synthetic routes for 5-(2-Nitrovinyl)thiazole, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis of this compound derivatives typically involves multi-step reactions. A common approach is the condensation of thiazole precursors with nitrovinyl moieties. For example, analogous routes for nitrovinyl heterocycles (e.g., imidazoles) involve:
Thiazole Ring Formation : Reacting thioureas with α-haloketones or α-bromoacetophenones under reflux in ethanol or DMF .
Nitrovinyl Introduction : Employing nitroalkenes or nitration agents (e.g., HNO₃/Ac₂O) to functionalize the thiazole core.
Optimization Parameters :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Temperature : Controlled heating (70–90°C) improves cyclization efficiency .
- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate nucleophilic substitutions .
Yield Improvement : Pilot studies suggest adjusting stoichiometric ratios (1:1.2 for nitrovinyl precursors) and using inert atmospheres to minimize side reactions .
Basic: How do structural modifications to the thiazole ring influence the antifungal activity of this compound?
Methodological Answer:
Key structural features affecting bioactivity include:
- Nitrovinyl Group : Enhances electrophilicity, promoting interactions with fungal enzymes (e.g., cytochrome P450) .
- Substituent Position : Electron-withdrawing groups (e.g., -Cl at the 4-position) increase potency by improving membrane permeability .
- Heterocyclic Fusion : Adding fused rings (e.g., triazoles) can amplify target specificity .
Experimental Validation : - MIC Testing : Derivatives with para-chloro substituents showed MICs of 16–32 µg/mL against Candida albicans, whereas methyl groups reduced activity (MIC >64 µg/mL) .
- Computational Modeling : Docking studies reveal nitrovinyl-thiazole derivatives bind to lanosterol 14α-demethylase (CYP51), a key antifungal target .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported MIC values for this compound derivatives?
Methodological Answer:
Contradictions in MIC data (e.g., 16–250 µg/mL for Candida spp.) often arise from:
- Assay Variability : Differences in broth microdilution protocols (CLSI vs. EUCAST guidelines) affect endpoint determination.
- Resistance Mechanisms : Efflux pump overexpression in clinical isolates reduces susceptibility .
SAR Strategies :
Systematic Substituent Screening : Test derivatives with halogens (-F, -Cl), alkyl groups, or fused heterocycles.
Table: Comparative MIC Data for Analogous Compounds
| Substituent | MIC (µg/mL) | Target Fungus | Reference |
|---|---|---|---|
| 4-Cl, 2-Nitrovinyl | 16–32 | C. albicans | |
| 2-NO₂, 5-Vinyl | 62.5–250 | Drug-resistant Candida | |
| 3-CH₃, 4-Nitrovinyl | >64 | C. glabrata |
Mechanistic Profiling : Use fluorescence assays to quantify CYP51 inhibition and correlate with MIC trends .
Advanced: What experimental approaches can elucidate the mechanism of action of this compound against fungal pathogens?
Methodological Answer:
Enzyme Inhibition Assays :
- Purify fungal CYP51 and measure NADPH consumption rates in the presence of derivatives .
- IC₅₀ values <10 µM indicate strong target engagement.
Genomic Analysis :
- RNA-seq of treated C. albicans identifies dysregulated genes (e.g., ERG11, CDR1) .
Membrane Permeability Studies :
Basic: What analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., vinyl proton shifts at δ 6.5–7.2 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., [M+H]⁺ for C₆H₅N₃O₂S: m/z 184.0278) .
- X-ray Crystallography : Resolves nitrovinyl-thiazole conformation and hydrogen-bonding patterns .
Advanced: How can researchers optimize this compound derivatives to overcome fungal resistance?
Methodological Answer:
- Efflux Pump Inhibition : Co-administer derivatives with verapamil (a pump inhibitor) to restore susceptibility .
- Hybrid Molecules : Conjugate with fluconazole-like triazoles to dual-target CYP51 and ergosterol biosynthesis .
- Proteolysis-Targeting Chimeras (PROTACs) : Degrade resistance-associated proteins (e.g., CDR1) via E3 ligase recruitment .
Basic: What in vitro models are appropriate for preliminary antifungal screening of this compound?
Methodological Answer:
- Broth Microdilution (CLSI M27) : Determine MICs against reference strains (C. albicans ATCC 90028) .
- Time-Kill Assays : Assess fungicidal vs. fungistatic activity over 24–48 hours .
- Biofilm Eradication : Use crystal violet staining to quantify inhibition of Candida biofilms .
Advanced: How do electronic properties of substituents affect the redox behavior of this compound?
Methodological Answer:
- Cyclic Voltammetry : Measure reduction potentials to assess nitro group reactivity. Derivatives with E₁/₂ < -0.5 V (vs. Ag/AgCl) exhibit pro-drug activation via fungal nitroreductases .
- DFT Calculations : Correlate LUMO energies with antifungal activity; lower LUMO (e.g., -1.8 eV) enhances electrophilic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
